molecular formula C13H12N2O2 B1595392 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one CAS No. 257869-87-7

1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Cat. No.: B1595392
CAS No.: 257869-87-7
M. Wt: 228.25 g/mol
InChI Key: FEWDXGMBVQULLN-UHFFFAOYSA-N
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Description

1-Hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one (CAS 257869-87-7) is a synthetically accessible benzimidazole derivative of significant interest in medicinal chemistry and anticancer research. The compound features a tetrahydro-benzimidazolone core, a privileged scaffold known for its diverse biological activities . It serves as a versatile building block for the synthesis of more complex molecules, with documented methods involving the cyclization of 2,6-bis(hydroxyimino)cyclohexan-1-one with aldehydes and ammonia . The benzimidazole core is a well-established pharmacophore in drug discovery. Benzimidazole derivatives interact with various biological targets through mechanisms such as hydrogen bonding, π–π stacking, and metal ion interactions . This class of compounds has demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory effects . Notably, they have garnered substantial attention in oncology, with research indicating potential for DNA interaction, enzyme inhibition, and modulation of key cellular pathways crucial for cancer proliferation, such as topoisomerase inhibition . The structural flexibility of the 1-hydroxy-2-phenyl-tetrahydrobenzimidazolone scaffold allows for further derivatization, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . This compound is presented for research purposes to support the development of novel therapeutic agents and biochemical probes. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-11-8-4-7-10-12(11)14-13(15(10)17)9-5-2-1-3-6-9/h1-3,5-6,17H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWDXGMBVQULLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(N2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352468
Record name 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257869-87-7
Record name 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a compound belonging to the benzimidazole class, recognized for its unique bicyclic structure and diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C₁₃H₁₂N₂O₂, with a molecular weight of approximately 228.25 g/mol. The presence of hydroxyl and nitrogen-containing groups in its structure contributes significantly to its reactivity and biological activity.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound showed an IC50 value of approximately 3.1 µM, indicating strong selective activity against breast cancer cells .
Cell LineIC50 (µM)Reference
MCF-73.1
HCT 1163.7
HEK 2935.3

These findings suggest that structural modifications can enhance the compound's anticancer properties.

Antioxidative Activity

The antioxidative capacity of this compound has been assessed through various methods. It demonstrated significant antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The presence of hydroxyl groups is believed to play a critical role in scavenging free radicals .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial effects. For example, derivatives with hydroxyl and methoxy groups displayed strong antibacterial activity against Gram-positive strains such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of around 8 µM .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in metabolic pathways or interfere with cellular processes critical for the survival of cancerous or pathogenic cells.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Nitration followed by Hydroxylation : This method involves the nitration of a benzimidazole derivative followed by subsequent hydroxylation using strong acids and bases.
  • Multi-step Synthesis : Various multi-step reactions can yield different derivatives with enhanced biological activities.

These synthetic strategies highlight the versatility in creating compounds with tailored properties for specific applications in medicinal chemistry.

Case Studies

Recent studies have focused on derivatives of this compound to explore their biological potential further:

  • Antiproliferative Studies : A study reported that derivatives with additional hydroxy or methoxy groups exhibited improved antiproliferative activity against multiple cancer cell lines compared to the parent compound .
  • Antioxidant Evaluations : Compounds derived from this base structure were tested for their ability to mitigate oxidative stress in vitro, showing promising results in preventing cellular damage .

Scientific Research Applications

Biological Activities

Research indicates that 1-hydroxy benzimidazole exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains such as E. coli and S. aureus . The compound's structural features contribute to its ability to inhibit bacterial growth effectively.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, demonstrating inhibition of edema induced by carrageenan in animal models. Percent inhibition ranged from 25% to 83.3%, indicating its potential as an anti-inflammatory agent .
  • Analgesic Activity : In addition to its anti-inflammatory effects, 1-hydroxy benzimidazole has shown analgesic properties, providing protection in pain models comparable to standard analgesics .

Pharmaceutical Applications

The structural characteristics of 1-hydroxy benzimidazole allow it to be a versatile candidate for drug development:

  • Drug Design : The compound serves as a scaffold for synthesizing new derivatives that may enhance biological activity or target specificity. Its ability to undergo various chemical reactions makes it suitable for creating novel pharmaceutical agents .
  • Neurodegenerative Disease Research : There is ongoing research into the use of this compound in developing multi-target-directed ligands aimed at treating neurodegenerative diseases complicated by depression . The unique properties of 1-hydroxy benzimidazole may allow it to interact beneficially with multiple biological targets.

Synthesis and Derivatives

The synthesis of 1-hydroxy benzimidazole can be achieved through several methods, highlighting its versatility:

  • Synthetic Routes : Various synthetic pathways have been explored for producing this compound, which include aminomethylation and Mannich reactions . These methods allow for modifications that can enhance the compound's efficacy or selectivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized derivatives of 1-hydroxy benzimidazole against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting potential for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

In an experimental setup involving carrageenan-induced edema in rats, derivatives of 1-hydroxy benzimidazole were tested for their anti-inflammatory effects. The most potent derivative showed an inhibition rate of 83.3%, outperforming standard anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

Substituents at position 6 significantly influence electronic and steric properties:

  • This derivative is cataloged as a pharmaceutical intermediate (CAS 1428139-41-6) but lacks detailed activity data .
  • 6-(5-Methyl-2-thienyl) derivative: The thienyl group, a sulfur-containing heterocycle, increases lipophilicity and may improve metabolic stability.
  • This analog is commercially available but lacks reported pharmacological data .
Table 1: Substituent Effects at Position 6
Compound Substituent at Position 6 Key Properties Applications References
Target compound -OH Polar, hydrogen-bond donor Proton-transfer studies
6-(5-Methyl-2-furyl) analog 5-Methyl-2-furyl Aromatic, electron-rich Pharmaceutical intermediate
6-(5-Methyl-2-thienyl) analog 5-Methyl-2-thienyl Lipophilic, sulfur-containing Drug discovery
6,6-Dimethyl analog -CH(CH3)2 Sterically hindered Undisclosed

Core Modifications: Benzimidazolone vs. Indazolone

Replacing the benzimidazolone core with an indazolone system (as in 1,5,6,7-tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and ring strain.

Substituent Variations at Position 1

  • 1-Benzyl derivative: Substituting the hydroxy group with a benzyl moiety (as in 1-benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one) increases hydrophobicity and may enhance blood-brain barrier penetration.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach:

Detailed Preparation Method from Literature

A key preparation method, described in the Russian Journal of Organic Chemistry (2017), involves the following steps:

  • Starting Material : 2,6-bis(hydroxyimino)cyclohexan-1-one.
  • Reaction with Aldehydes and Ammonia : The bis(hydroxyimino) compound reacts with aldehydes (such as benzaldehyde) and ammonia to form 2-substituted 4-hydroxyimino-4,5,6,7-tetrahydro-1H-benzimidazol-1-ols.
  • Hydrolysis Step : These intermediates are then hydrolyzed to yield the target 1-hydroxy-2-R-1,5,6,7-tetrahydro-4H-benzimidazol-4-ones, where R is the phenyl group in this case.
  • Optional Deoxygenation : The N-hydroxy group can be removed by treatment with chloroacetone in the presence of a base (potassium carbonate or triethylamine) to obtain 2-substituted tetrahydrobenzimidazol-4-ones without the hydroxy group at position 1.

This method provides a direct and efficient route to the compound with good control over substitution and functionalization.

Reaction Conditions and Yields

Step Reagents/Conditions Yield Range Notes
Condensation with aldehyde and ammonia 2,6-bis(hydroxyimino)cyclohexan-1-one, benzaldehyde, NH3, solvent, mild heating Moderate to high (60–90%) Formation of 4-hydroxyimino intermediate
Hydrolysis of intermediate Acidic or neutral hydrolysis conditions High (70–95%) Conversion to 1-hydroxy-2-phenyl derivative
N-Hydroxy group removal (optional) Chloroacetone, K2CO3 or triethylamine, base High (80–90%) Produces 2-phenyl tetrahydrobenzimidazol-4-one

The yields reported are generally good, with the hydrolysis step being particularly efficient. The optional deoxygenation step allows further derivatization if needed.

Mechanistic Insights

The key mechanistic steps in the preparation of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involve:

  • Cyclization : Formation of the benzimidazole ring by nucleophilic attack of an amine group on a carbonyl or oxime group.
  • Hydroxyimino Intermediate Formation : The presence of hydroxyimino groups facilitates the introduction of the hydroxy functionality at the nitrogen.
  • Hydrolysis : Conversion of oxime to hydroxylamine or hydroxy derivatives.
  • Optional Deoxygenation : Removal of the N-hydroxy group to yield the non-hydroxylated benzimidazol-4-one.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Features Reference
Bis(hydroxyimino)cyclohexanone route 2,6-bis(hydroxyimino)cyclohexan-1-one, benzaldehyde, ammonia Mild heating, hydrolysis, base for deoxygenation 1-hydroxy-2-phenyl tetrahydrobenzimidazol-4-one
Phillips-Ladenburg reaction o-Phenylenediamine, carboxylic acids Acidic medium, high temperature Benzimidazole derivatives (needs further modification)
Fe/S catalytic redox condensation 2-nitroaniline, phenylacetic acid Fe/S catalyst, mild conditions Benzimidazole derivatives
Aldehyde condensation o-Phenylenediamine, aromatic aldehydes Mild conditions, catalysts 2-aryl benzimidazoles

Research Findings and Practical Considerations

  • The bis(hydroxyimino)cyclohexanone method offers a regioselective and efficient route to the target compound with good yields and relatively mild conditions.
  • Hydrolysis and subsequent functional group manipulation steps are critical for obtaining the hydroxy substitution at the nitrogen.
  • The optional removal of the hydroxy group allows flexibility in synthesizing related derivatives.
  • Alternative methods provide valuable synthetic frameworks but may require more steps or harsher conditions to achieve the same substitution pattern.
  • The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Q & A

Q. Table 2: Common Sources of Data Divergence and Mitigation Strategies

Source of ContradictionMitigation StrategyEvidence
Variability in assay protocolsStandardize using OECD/ICH guidelines
Computational vs. wet-lab dataValidate ML predictions with in vitro IC50_{50}
Solvent effects on activityUse consistent solvent systems (e.g., <0.1% DMSO)

Key Recommendations

  • For structural studies, prioritize X-ray crystallography with SHELXL refinement to resolve stereochemical ambiguities .
  • In pharmacological assays, integrate computational predictions (e.g., docking) with high-throughput screening to reconcile conflicting bioactivity data .
  • Adopt randomized sampling and dose-response designs in toxicity studies to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
Reactant of Route 2
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

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